molecular formula C11H7F15O B1272208 Allyl 1H,1H-perfluorooctyl ether CAS No. 812-72-6

Allyl 1H,1H-perfluorooctyl ether

Cat. No. B1272208
CAS RN: 812-72-6
M. Wt: 440.15 g/mol
InChI Key: DPOFHGRLDJWXKJ-UHFFFAOYSA-N
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Patent
US06841079B2

Procedure details

To a stirred solution of 124 g of C7F15CH2OH and 62 g of allyl bromide in 1240 g of dimethyl sulfoxide was dropwise added a solution of 28.1 g of potassium hydroxide in 35 g of water. The mixture was allowed to stir for 4 hr, during which time it separated into two immiscible liquid phases. The reaction mixture was poured into a separatory funnel, and the lower layer was isolated and washed 3 times with water to remove any remaining solvent. The crude product was dried over anhydrous magnesium sulfate, filtered, and vacuum distilled to yield 103 g of C7F15CH2OCH2CH═CH2 (E1), b.p. 88-89° C. at 30 torr (4 kilopascals (kPa)).
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
1240 g
Type
solvent
Reaction Step One
Name
Quantity
35 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:23][OH:24])([C:4]([C:7]([C:10]([C:13]([C:16]([C:19]([F:22])([F:21])[F:20])([F:18])[F:17])([F:15])[F:14])([F:12])[F:11])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2].[CH2:25](Br)[CH:26]=[CH2:27].[OH-].[K+]>CS(C)=O.O>[C:1]([CH2:23][O:24][CH2:27][CH:26]=[CH2:25])([C:4]([C:7]([C:10]([C:13]([C:16]([C:19]([F:20])([F:21])[F:22])([F:17])[F:18])([F:15])[F:14])([F:12])[F:11])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2] |f:2.3|

Inputs

Step One
Name
Quantity
124 g
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)CO
Name
Quantity
62 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
28.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1240 g
Type
solvent
Smiles
CS(=O)C
Name
Quantity
35 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 4 hr, during which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separated into two immiscible liquid phases
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
the lower layer was isolated
WASH
Type
WASH
Details
washed 3 times with water
CUSTOM
Type
CUSTOM
Details
to remove any remaining solvent
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)COCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 103 g
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.